
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one is a complex organic compound with a unique structure It belongs to the class of lanostane triterpenoids, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable lanostane derivative, followed by selective oxidation and epoxidation reactions to introduce the epoxy and dihydroxy groups. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the target compound from reaction mixtures.
化学反応の分析
Types of Reactions
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for epoxidation and other transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce diols or alcohols.
科学的研究の応用
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one involves its interaction with specific molecular targets and pathways. The epoxy and hydroxyl groups play a crucial role in its reactivity and ability to bind to biological molecules. These interactions can modulate various cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids, with a similar lanostane skeleton.
Ergosterol: Found in fungal cell membranes, also a lanostane derivative.
Cycloartenol: Another triterpenoid with a similar structure and biological activity.
Uniqueness
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one is unique due to its specific functional groups and the resulting reactivity. The presence of both epoxy and dihydroxy groups distinguishes it from other lanostane derivatives and contributes to its diverse applications and potential therapeutic benefits.
特性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(10R,13S,14S)-17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18?,19?,20?,22?,23?,25?,28-,29+,30-/m1/s1 |
InChIキー |
RNETYSXHFSDFMM-DTNIISLDSA-N |
異性体SMILES |
C[C@@]12CCC3C(=CCC4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CCC2C5CC(C(OC5)C(C)(C)O)O)C |
正規SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


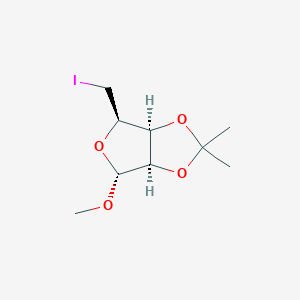
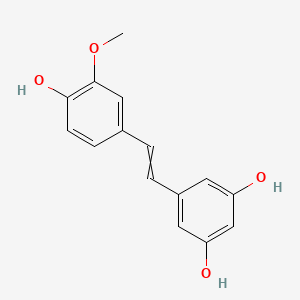
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
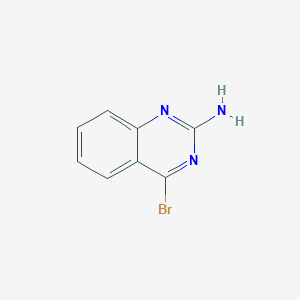
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)

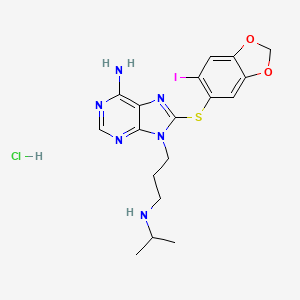
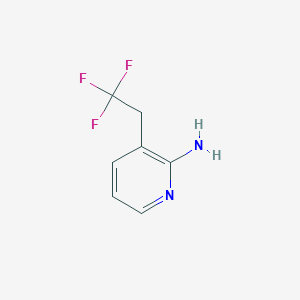
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
